![molecular formula C16H16O2 B108794 Methyl 2-([1,1'-biphenyl]-4-yl)propanoate CAS No. 74647-99-7](/img/structure/B108794.png)
Methyl 2-([1,1'-biphenyl]-4-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Methylbiphenyl-4-acetic acid methyl ester is an organic compound with the chemical formula C16H16O2 It is a derivative of biphenyl, where a methyl group is attached to the alpha position of the biphenyl ring, and the carboxylic acid group is esterified with methanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-([1,1'-biphenyl]-4-yl)propanoate typically involves the esterification of alpha-Methylbiphenyl-4-acetic acid with methanol. This can be achieved through the Fischer esterification process, where the carboxylic acid reacts with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods: Industrial production of this ester may involve continuous flow processes where the reactants are continuously fed into a reactor containing the acid catalyst. The reaction mixture is then heated to promote esterification, and the product is continuously removed to drive the reaction to completion .
Types of Reactions:
Oxidation: Alpha-Methylbiphenyl-4-acetic acid methyl ester can undergo oxidation reactions, where the methyl group can be oxidized to a carboxylic acid group.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Oxidation: Alpha-Methylbiphenyl-4-acetic acid.
Reduction: Alpha-Methylbiphenyl-4-acetic alcohol.
Substitution: Nitro or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Alpha-Methylbiphenyl-4-acetic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-([1,1'-biphenyl]-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed to release the active carboxylic acid, which can then interact with its target. The biphenyl structure allows for hydrophobic interactions with lipid membranes, potentially affecting membrane-bound proteins and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- Biphenyl-4-acetic acid methyl ester
- Alpha-Methylbiphenyl-4-acetic acid
- Biphenyl-4-acetic acid
Comparison: Alpha-Methylbiphenyl-4-acetic acid methyl ester is unique due to the presence of the alpha-methyl group, which can influence its reactivity and interaction with biological targets. Compared to biphenyl-4-acetic acid methyl ester, the alpha-methyl group provides steric hindrance, potentially affecting the compound’s binding affinity and selectivity. Additionally, the ester group allows for easier modification and derivatization compared to the free acid .
Eigenschaften
CAS-Nummer |
74647-99-7 |
|---|---|
Molekularformel |
C16H16O2 |
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
methyl 2-(4-phenylphenyl)propanoate |
InChI |
InChI=1S/C16H16O2/c1-12(16(17)18-2)13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-12H,1-2H3 |
InChI-Schlüssel |
SVAIHUDRBSNKFR-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC |
Synonyme |
α-Methyl-[1,1’-biphenyl]-4-acetic Acid Methyl Ester; Methyl α-(4-biphenylyl)propionate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


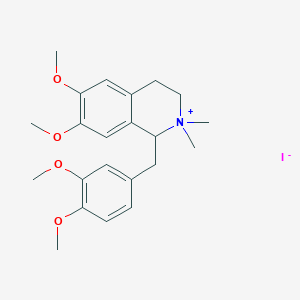
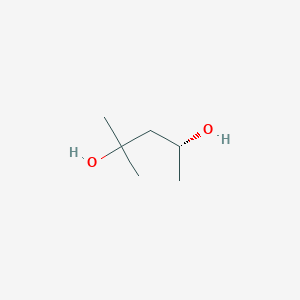
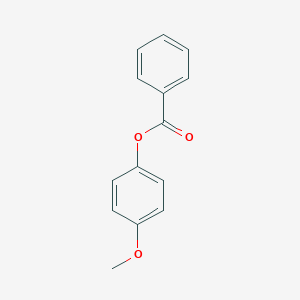
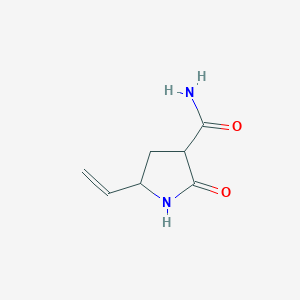
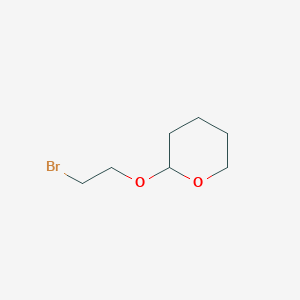
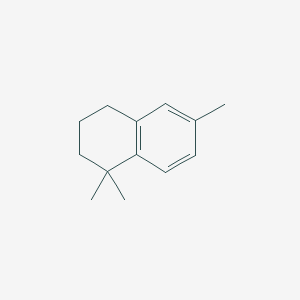
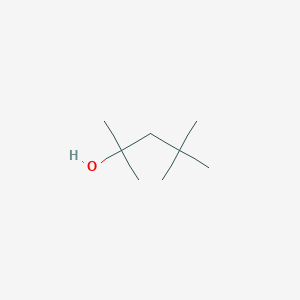
![N-[4-[1-(4-Fluorophenyl)-1H-indazol-5-yl-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B108736.png)
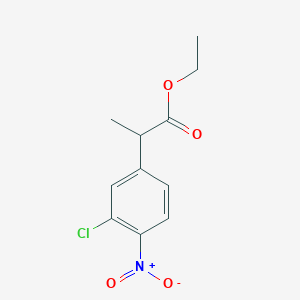
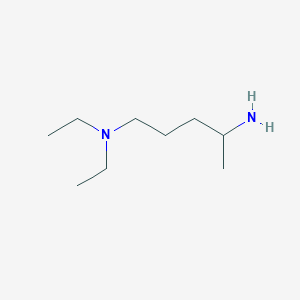
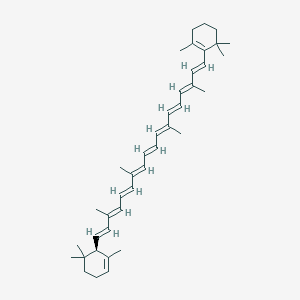
![6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B108778.png)
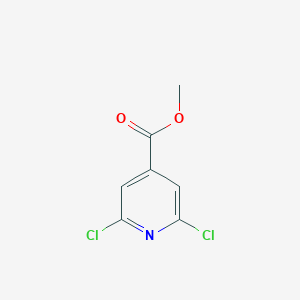
![{3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid](/img/structure/B108800.png)
